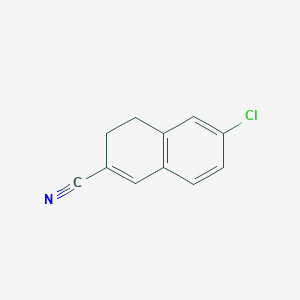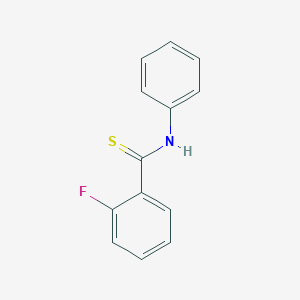
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoroethylamine group attached to a chloropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine.
Reaction with Trifluoroethylamine: The 3-chloropyridine is reacted with trifluoroethylamine under controlled conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine: shares similarities with other pyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloropyridine ring and a trifluoroethylamine group
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
(1S)-1-(3-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
Clave InChI |
CPCNMWZVJZYZJP-LURJTMIESA-N |
SMILES isomérico |
C1=CN=CC(=C1[C@@H](C(F)(F)F)N)Cl |
SMILES canónico |
C1=CN=CC(=C1C(C(F)(F)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)













